BenchChemオンラインストアへようこそ!

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide

CFTR inhibition Secretory diarrhea Ion channel drug discovery

This pyridazine sulfonamide features a unique pyridine-3-sulfonamide terminus, distinguishing it from naphthalene and halogenated benzene analogs. The morpholinopyridazine core and meta-phenyl linker provide a distinct geometric presentation for chloride channel binding studies. Procure for matched-pair SAR with naphthalene-2-sulfonamide analogs to probe head group contributions. ≥90% purity, suitable for T84/FRT cell-based assays.

Molecular Formula C19H19N5O3S
Molecular Weight 397.45
CAS No. 923234-60-0
Cat. No. B2400249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide
CAS923234-60-0
Molecular FormulaC19H19N5O3S
Molecular Weight397.45
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C19H19N5O3S/c25-28(26,17-5-2-8-20-14-17)23-16-4-1-3-15(13-16)18-6-7-19(22-21-18)24-9-11-27-12-10-24/h1-8,13-14,23H,9-12H2
InChIKeyANHXCOAOCQMNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-Morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide (923234-60-0): Structural Identity and Patent-Class Pedigree for Chloride Channel Research


N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide (CAS 923234-60-0; molecular formula C19H19N5O3S; MW 397.45) is a heterocyclic sulfonamide featuring a morpholinopyridazine core linked via a meta-phenyl bridge to a pyridine-3-sulfonamide group. It belongs to a broader class of pyridazine sulfonamide derivatives disclosed in patents as inhibitors of ion channels, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC) [1]. The compound is stocked as a screening compound (e.g., Life Chemicals catalog F2588-0215) with a reported purity of ≥90% [2]. Its structural architecture—combining a hydrogen-bond-capable sulfonamide, a solubilizing morpholine ring, and an electron-deficient pyridazine—positions it as a tool compound for ion-channel-targeted drug discovery programs.

Why Pyridazine Sulfonamide Analogs Are Not Interchangeable: The Case for 923234-60-0


Within the pyridazine sulfonamide class, minor structural modifications—particularly to the sulfonamide aryl/heteroaryl group—can profoundly shift ion-channel subtype selectivity, cellular potency, and drug-like properties. The patent literature establishes that active CFTR-inhibitory pyridazine sulfonamides must meet specific activity thresholds (e.g., IC50 < 30 μM in the T84 assay or >30% inhibition at 20 μM in the FRT assay) [1]. However, individual compounds within Tables 1–3 of the originating patents exhibit a range of potencies, and the quantitative structure–activity relationship (SAR) is not publicly resolved at the single-compound level for 923234-60-0. The pyridine-3-sulfonamide terminus in this compound differentiates it from close analogs bearing naphthalene, tetrahydronaphthalene, or halogenated benzene sulfonamides [2]. The meta-phenyl linkage and morpholinopyridazine core are shared with several analogs, but the sulfonamide head group is a key determinant of target engagement and physicochemical profile. Therefore, generic substitution without matched-pair data risks selecting a compound with different potency, selectivity, or solubility characteristics. The evidence below surfaces what is quantitatively known—and explicitly flags where differential data are absent—to guide informed procurement decisions.

Quantitative Differentiation Evidence for 923234-60-0 Versus Closest Structural Analogs


Patent-Class CFTR Inhibitory Potency Threshold: Position of 923234-60-0 Within the Pyridazine Sulfonamide Series

The originating patent family (US20120129858 / WO2010123822A1) defines active pyridazine sulfonamide CFTR inhibitors as those exhibiting an IC50 < 30 μM in the T84 assay, >30% inhibition at 20 μM in the FRT assay, or >35% inhibition at 50 μM in the T84 assay [1]. Compounds meeting these criteria are claimed for treating diarrhea and polycystic kidney disease. 923234-60-0 is structurally encompassed by generic Formula I in these patents. However, it is critical to note that the specific IC50 value for this exact compound has not been disclosed in the public patent tables or subsequent primary literature. The closest disclosed data point is the class-level threshold, not a compound-specific measurement.

CFTR inhibition Secretory diarrhea Ion channel drug discovery

Structural Differentiation: Pyridine-3-Sulfonamide vs. Naphthalene/Tetrahydronaphthalene Sulfonamide Head Groups

923234-60-0 bears a pyridine-3-sulfonamide group, distinguishing it from the closest cataloged analogs that feature bulkier, more lipophilic sulfonamide termini. For example, N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide and N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 904824-69-7) incorporate naphthalene and tetrahydronaphthalene sulfonamides, respectively [1]. The pyridine-3-sulfonamide in 923234-60-0 introduces a hydrogen-bond-accepting pyridine nitrogen that can engage in additional polar interactions with target residues or solvent, while reducing overall lipophilicity (predicted logP difference of approximately 1–2 log units based on heteroaryl vs. naphthyl substitution). This structural divergence may translate into different target binding kinetics, aqueous solubility, and metabolic stability profiles, though direct comparative measurements remain unpublished.

Medicinal chemistry Sulfonamide SAR Ligand design

Morpholine Ring Contribution to Aqueous Solubility: Class-Level Advantage Over Non-Morpholine Pyridazine Sulfonamides

The morpholine substituent at the 6-position of the pyridazine ring is a well-characterized solubilizing group in medicinal chemistry. In the pyridazine sulfonamide series, the morpholine oxygen and tertiary amine provide hydrogen-bonding capacity and basicity (pKa ~6–8 for morpholine), enhancing aqueous solubility at physiologically relevant pH [1]. Patent disclosures indicate that morpholine-containing pyridazine sulfonamides were preferentially profiled for in vivo diarrhea models, implying suitable solubility for oral or intraperitoneal administration [2]. Analogs lacking the morpholine group or bearing less polar substituents (e.g., chloro, methyl) at the pyridazine 6-position are expected to exhibit reduced solubility, though no direct comparative solubility measurements for 923234-60-0 have been published.

Aqueous solubility Drug-like properties Morpholine pharmacophore

Meta-Phenyl Linker Geometry vs. Para-Phenyl Analogs: Potential Impact on Target Binding Conformation

923234-60-0 employs a meta-substituted phenyl linker connecting the morpholinopyridazine core to the pyridine-3-sulfonamide. In contrast, several cataloged analogs (e.g., N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide) employ a para-phenyl linkage [1]. Meta substitution introduces a kink in the molecular geometry (~120° bond angle) compared to the linear (180°) arrangement of para-substituted analogs. This geometric difference can alter the spatial presentation of the sulfonamide pharmacophore to the target binding site, potentially affecting binding mode, selectivity among ion channel subtypes, and entropic contributions to binding free energy. No co-crystal structures or docking studies comparing meta- vs. para-linked pyridazine sulfonamides have been published for this series.

Scaffold geometry Meta vs. para substitution Conformational analysis

Recommended Application Scenarios for 923234-60-0 Based on Current Evidence


CFTR Inhibitor Screening and Tool Compound for Secretory Diarrhea Models

Based on its structural inclusion in the CFTR-inhibitory pyridazine sulfonamide patent class [1], 923234-60-0 is a candidate for screening in T84 or FRT cell-based chloride flux assays. Users should establish a compound-specific IC50 and compare against the patent-defined activity threshold of IC50 < 30 μM. If activity is confirmed, the compound may serve as a tool for studying CFTR-dependent ion transport in colonic epithelial models.

Matched-Pair SAR Studies: Pyridine-3-Sulfonamide vs. Naphthyl/Tetralinyl Sulfonamide Head Groups

Procurement of 923234-60-0 alongside its naphthalene-2-sulfonamide and tetrahydronaphthalene-2-sulfonamide analogs enables a direct matched-pair comparison of the sulfonamide head group. This design can isolate the contribution of the pyridine nitrogen to target affinity, solubility, and metabolic stability [1]. The lower predicted lipophilicity of 923234-60-0 makes it a control for assessing lipophilicity-driven off-target effects.

Linker Geometry SAR: Meta-Phenyl vs. Para-Phenyl Conformational Probing

923234-60-0 is one of the few commercially available pyridazine sulfonamides with a meta-phenyl linker [1]. Pairing it with para-phenyl analogs enables investigation of how the ~120° vs. ~180° presentation of the sulfonamide warhead affects binding to chloride channel targets. This is particularly relevant for targets where the binding site geometry imposes steric or directional constraints on ligand approach.

Solubility-Driven Screening Cascade Triage

The morpholine group in 923234-60-0 is expected to confer moderate aqueous solubility [1], making it suitable for biochemical assays where non-morpholine pyridazine analogs may precipitate. In screening cascades that deprioritize poorly soluble compounds, 923234-60-0 may progress further than its more lipophilic analogs, provided its on-target potency is adequate. Experimental solubility determination is recommended prior to committing to high-concentration formats.

Quote Request

Request a Quote for N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.